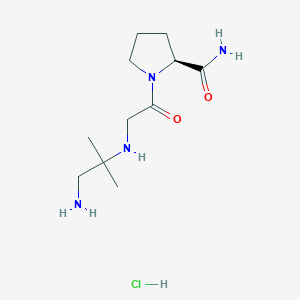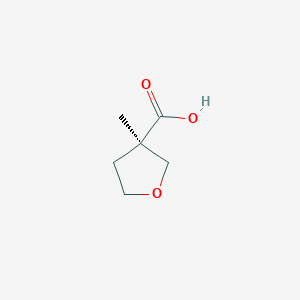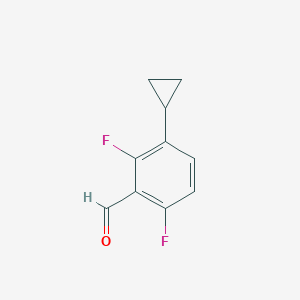
3-Cyclopropyl-2,6-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
化学反応の分析
Types of Reactions
3-Cyclopropyl-2,6-difluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents on the benzaldehyde ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-Cyclopropyl-2,6-difluorobenzoic acid, while reduction could produce 3-Cyclopropyl-2,6-difluorobenzyl alcohol.
科学的研究の応用
3-Cyclopropyl-2,6-difluorobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Cyclopropyl-2,6-difluorobenzaldehyde exerts its effects involves interactions with molecular targets and pathways. For example, in chemical reactions, it may act as an electrophile, participating in nucleophilic addition or substitution reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or synthetic chemistry.
類似化合物との比較
Similar Compounds
Some compounds similar to 3-Cyclopropyl-2,6-difluorobenzaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This structural feature can influence its reactivity and interactions in various chemical and biological contexts.
特性
分子式 |
C10H8F2O |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
3-cyclopropyl-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-9-4-3-7(6-1-2-6)10(12)8(9)5-13/h3-6H,1-2H2 |
InChIキー |
DCOXZMSMOLSBMC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C(=C(C=C2)F)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


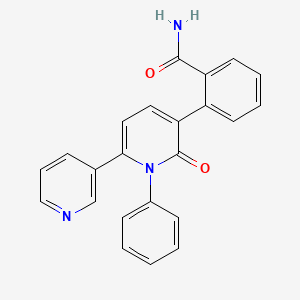
![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
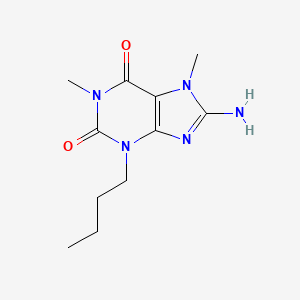
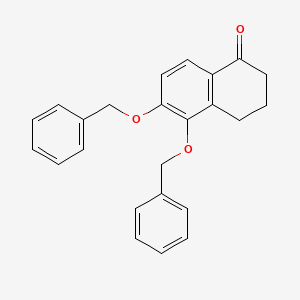
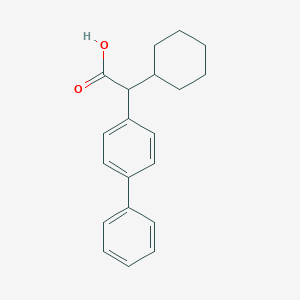
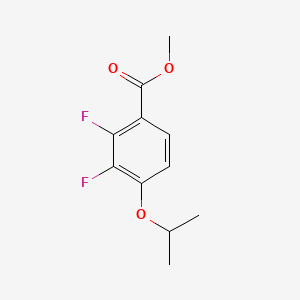
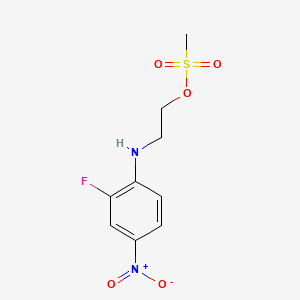
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
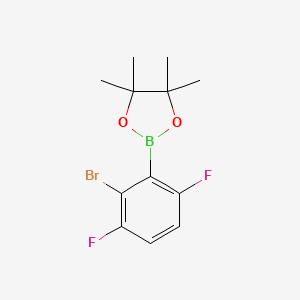
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
